4-[2-(3-Nitrophenoxy)ethyl]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3-nitrophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-14(16)11-2-1-3-12(10-11)18-9-6-13-4-7-17-8-5-13/h1-3,10H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZARIMLSZORYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388164 | |
| Record name | 4-[2-(3-nitrophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182618-90-2 | |
| Record name | 4-[2-(3-nitrophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 3 Nitrophenoxy Ethyl Morpholine and Its Structural Analogues
Synthetic Routes to the 4-Phenoxyethyl Morpholine (B109124) Core
The 4-phenoxyethyl morpholine scaffold is the central structural unit, which can be synthesized prior to the introduction of the nitro group or assembled using a pre-functionalized nitrophenyl precursor. The formation of this core primarily relies on well-established nucleophilic substitution reactions.
The construction of the 4-phenoxyethyl morpholine core can be achieved through two primary retrosynthetic disconnections, focusing on either the formation of the C-N bond or the C-O ether linkage as the key step.
Pathway A: C-N Bond Formation: This approach involves the reaction of morpholine with a phenoxyethyl derivative bearing a suitable leaving group. For instance, 2-phenoxyethyl bromide or a tosylate equivalent can be reacted with morpholine in the presence of a base to facilitate an SN2 reaction, directly forming the C-N bond and yielding the desired scaffold.
Pathway B: C-O Bond Formation (Williamson Ether Synthesis): Alternatively, the C-O bond can be formed by reacting a phenol (B47542) with a morpholinoethanol (B8693651) derivative. Typically, the phenol is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic phenoxide, which then displaces a leaving group (e.g., chloride, bromide, tosylate) from 4-(2-haloethyl)morpholine. chemicalbook.com A common precursor, 4-(2-chloroethyl)morpholine, can be synthesized from 2-morpholinoethan-1-ol using thionyl chloride. chemicalbook.com
A related strategy in the synthesis of analogous compounds involves the nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. For example, the synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) was achieved in 95% yield by reacting 4-fluoronitrobenzene with thiomorpholine (B91149) in acetonitrile (B52724) at 85°C. mdpi.com This highlights the feasibility of forming the bond between the nitrogen of the morpholine ring and an aromatic system, a principle that can be adapted for related syntheses. mdpi.comnih.gov
Table 1: Representative Nucleophilic Substitution Reactions for Core Synthesis
| Reactant 1 | Reactant 2 | Key Bond Formed | Reaction Type | Typical Conditions | Reference |
| Morpholine | 2-Phenoxyethyl bromide | C-N | SN2 | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | General Principle |
| Phenol | 4-(2-Chloroethyl)morpholine | C-O | Williamson Ether Synthesis | Base (e.g., NaH), Solvent (e.g., THF, DMF) | chemicalbook.com |
| Thiomorpholine | 4-Fluoronitrobenzene | C-N (Aromatic) | SNAr | Triethylamine, Acetonitrile, 85°C | mdpi.com |
The morpholine ring itself is a common heterocyclic moiety, and its synthesis is well-documented. researchgate.net One of the most common methods involves the acid-catalyzed dehydration and cyclization of N-substituted diethanolamines. researchgate.net For the specific target molecule, this could involve a precursor like N-(2-hydroxyethyl)-N-(2-phenoxyethyl)amine.
Alternatively, the entire 4-(2-hydroxyethyl)morpholine unit can be pre-formed and then used in subsequent ether synthesis. The construction of substituted morpholines can also be achieved via more complex, stereoselective routes starting from amino alcohols or through palladium-catalyzed reactions involving vinyloxiranes and amino-alcohols. organic-chemistry.orgnih.gov The ethyl linkage is typically introduced using reagents like ethylene (B1197577) oxide, ethylene sulfate, or a 2-haloethanol, which alkylates either the nitrogen of a precursor amine or the oxygen of a precursor phenol. organic-chemistry.org
Regioselective Introduction of the 3-Nitrophenyl Moiety
The introduction of the nitro group at the meta-position of the phenyl ring is a critical step that defines the final compound. This can be accomplished either by nitrating an existing phenoxyethyl morpholine precursor or by starting with a pre-nitrated aromatic compound.
If the synthetic strategy involves late-stage nitration, 4-(2-phenoxyethyl)morpholine (B3090254) is treated with a nitrating agent. The phenoxy group (-OAr) is an ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated into the aromatic ring, stabilizing the arenium ion intermediate at these positions. Therefore, achieving selective nitration at the meta-position presents a significant challenge. Direct nitration would likely yield a mixture of ortho- and para-nitro isomers, with only a minor amount of the desired 3-nitro product. researchgate.net
A more regioselective and common approach is to start with a precursor that already contains the 3-nitro functionality. This involves using 3-nitrophenol (B1666305) or an activated derivative like 1-chloro-3-nitrobenzene (B92001) or 1-fluoro-3-nitrobenzene (B1663965) as the starting material. researchgate.netresearchgate.net The synthesis would then proceed via a nucleophilic substitution reaction (Williamson ether synthesis or SNAr) with a suitable morpholine-containing reactant, such as 4-(2-hydroxyethyl)morpholine or 4-(2-chloroethyl)morpholine. This precursor-based approach ensures the correct regiochemistry of the nitro group from the outset.
Optimizing the reaction is crucial for maximizing the yield and purity of 4-[2-(3-nitrophenoxy)ethyl]morpholine.
For Nucleophilic Substitution: When using a precursor like 3-nitrophenol and 4-(2-chloroethyl)morpholine, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can facilitate the deprotonation of the phenol, but milder bases like potassium carbonate (K2CO3) in acetone (B3395972) or acetonitrile are often sufficient and can prevent side reactions. The temperature is typically controlled between room temperature and the reflux temperature of the solvent to ensure a reasonable reaction rate without decomposition. nih.gov
For Aromatic Nitration: In the less common scenario of direct nitration, controlling the reaction conditions is paramount to manage regioselectivity and prevent over-nitration. beilstein-journals.org Parameters such as the nitrating agent (e.g., HNO₃/H₂SO₄, CF₃COONO₂, Bi(NO₃)₃·5H₂O), temperature, and reaction time must be carefully screened. researchgate.netnih.govorgchemres.org Lowering the temperature often increases selectivity, while the choice of a milder, modern nitrating agent can sometimes favor different isomers or improve functional group tolerance. organic-chemistry.orgresearchgate.net
Table 2: Common Nitrating Agents for Aromatic Compounds
| Nitrating Agent | Conditions | Characteristics | Reference |
| HNO₃ / H₂SO₄ | Typically low temperatures (e.g., 0°C) | "Classic" strong acid method; can lead to side reactions and low regioselectivity for certain substrates. | researchgate.net |
| Trifluoroacetyl nitrate (B79036) (CF₃COONO₂) | Sub-room temperature, non-acidic | Powerful electrophilic nitrating agent, can be generated in situ. | nih.gov |
| Bismuth (III) nitrate (Bi(NO₃)₃·5H₂O) | Mild conditions | Efficient and safer alternative to strong acids. | orgchemres.org |
| Ammonium nitrate / Trifluoroacetic anhydride | Mild conditions | Used for ipso-nitration of aryl boronic acids, a different approach to nitroaromatics. | orgchemres.org |
Advanced Synthetic Approaches and Catalytic Methods
Modern organic synthesis offers more sophisticated methods for the construction of complex molecules like this compound. These advanced approaches often employ metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed reactions have been developed for the asymmetric synthesis of substituted morpholines. nih.gov For example, a Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl bromide can generate cis-3,5-disubstituted morpholines stereoselectively. nih.gove3s-conferences.org While not directly applicable to the target molecule's substitution pattern, this demonstrates the power of catalytic methods in controlling morpholine ring construction.
For the C-O bond formation step, copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann condensation, Buchwald-Hartwig etherification) could be employed. These methods are particularly useful for coupling challenging substrates and can often proceed under milder conditions than traditional Williamson ether synthesis.
In the context of nitration, catalytic methods have also emerged as alternatives to harsh acidic conditions. Various metal nitrates (e.g., copper nitrate, iron nitrate) can serve as nitro sources in catalyzed reactions, sometimes offering improved regioselectivity and milder protocols. organic-chemistry.orgsci-hub.se For instance, the use of a cobalt catalyst with tert-butyl nitrite (B80452) has been shown to achieve site-selective C-2 nitration of indoles, illustrating how catalysis can direct the position of functionalization. sci-hub.se These advanced catalytic systems could potentially be adapted to provide more controlled and efficient routes to the target compound and its analogues.
Application of Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and key intermediates, offering significant advantages over traditional batch processing. researchgate.netpharmtech.com This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. europa.eu The high surface-area-to-volume ratio in these reactors allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved yield and selectivity, and easier scalability. researchgate.neteuropa.eu
A notable application of this technology is in the synthesis of structural analogues like ortho-4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid. researchgate.net The synthesis, which involves the reaction of morpholine with 2,4-difluoronitrobenzene, is a prolonged step in batch production, typically taking around 11 hours. researchgate.net By transitioning to a continuous flow process using microreactors, the production rate can be significantly optimized. researchgate.net For instance, studies have demonstrated that optimizing conditions such as temperature, reactant molar ratio, and residence time can lead to production rates of 157-195 mg/h in a microreactor with high conversion (≈99%) and selectivity (≥10). researchgate.net The process can be further scaled up to millidevices, achieving production rates of 1.5 - 7.5 g/h. researchgate.net
This approach minimizes the accumulation of potentially hazardous intermediates and allows for the safe handling of highly exothermic reactions, such as nitrations. pharmtech.comeuropa.eu The principles applied to the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) can be directly adapted for the scalable production of this compound, likely through the reaction of 2-morpholinoethanol (B138140) with a suitable 3-nitrophenyl precursor under optimized flow conditions.
Transition Metal-Catalyzed and Catalyst-Free Methodologies
Transition-metal-catalyzed reactions are indispensable tools in modern organic synthesis for forming carbon-nitrogen and carbon-oxygen bonds, which are crucial for constructing molecules like this compound. mdpi.comfrontiersin.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly relevant for the synthesis of N-aryl morpholines. researchgate.net This reaction could be employed to couple morpholine or a morpholine-containing fragment with a functionalized 3-nitrophenoxy precursor. Similarly, copper-catalyzed reactions are also widely used for C-N bond formation. mdpi.com These catalytic methods often proceed under mild conditions with high functional group tolerance, making them highly versatile. mdpi.com
Conversely, catalyst-free methodologies offer advantages in terms of cost, sustainability, and simplified purification procedures by avoiding metal contamination in the final product. researchgate.netrsc.org For the synthesis of this compound, a plausible catalyst-free approach is a nucleophilic aromatic substitution (SNAr) reaction. This would typically involve reacting 2-morpholinoethanol with an activated aryl halide, such as 1-fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the halide by the alkoxide of 2-morpholinoethanol. The reaction is often carried out at elevated temperatures in the presence of a base (like potassium carbonate or sodium hydride) in a polar aprotic solvent (such as DMF or DMSO). While not strictly "catalyst-free" due to the base, it avoids the use of transition metal catalysts.
Analytical Spectroscopic and Crystallographic Techniques for Structural Confirmation
The definitive identification and structural elucidation of this compound rely on a combination of modern analytical techniques. These methods provide detailed information about the molecule's connectivity, molecular weight, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key structural information. The ¹H NMR spectrum is expected to show distinct signals for the protons on the nitrophenoxy ring, the ethyl bridge, and the morpholine ring. The morpholine protons typically appear as complex multiplets due to the chair conformation of the ring. stackexchange.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Key vibrational modes include the asymmetric and symmetric stretching of the nitro group, the C-O-C stretching of the ether and morpholine moieties, and the aromatic C-H and C=C stretching. researchgate.netchemicalbook.com
| Technique | Functional Group | Expected Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |
|---|---|---|
| ¹H NMR | Aromatic Protons (Nitrophenoxy) | 7.2 - 8.2 |
| Ether Methylene (-O-CH₂) | ~4.2 | |
| Morpholine Protons (-O-CH₂-) | ~3.7 | |
| Morpholine Protons (-N-CH₂-) & Ethyl Bridge (-N-CH₂-) | ~2.5 - 2.8 | |
| IR | Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | |
| N-O Asymmetric & Symmetric Stretch (NO₂) | 1520 - 1540 & 1340 - 1360 | |
| C-O-C Ether & Morpholine Stretch | 1100 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. For this compound (C₁₂H₁₆N₂O₄), the expected exact mass is approximately 252.11 g/mol . Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 252. The fragmentation pattern would be a key identifier, with characteristic cleavages producing stable ions. A major fragmentation pathway would be the cleavage of the C-C bond between the ethyl bridge and the morpholine nitrogen, leading to a stable morpholinomethyl cation.
| m/z Value | Proposed Fragment Ion | Structural Origin |
|---|---|---|
| 252 | [M]⁺ (Molecular Ion) | Entire Molecule |
| 152 | [O₂NC₆H₄OCH₂CH₂]⁺ | Loss of the morpholine ring |
| 100 | [CH₂=N(CH₂CH₂)₂O]⁺ | Cleavage at the ethyl bridge, forming the morpholinomethyl cation |
| 86 | [C₄H₈NO]⁺ | Fragmentation of the morpholine ring |
X-ray Diffraction Analysis for Solid-State Conformation and Molecular Packing
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline solid. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and revealing its solid-state conformation. For a structural analogue, 4-(4-nitrophenyl)morpholine, X-ray analysis has shown that the bond lengths and angles are within normal ranges. nih.gov Such an analysis for this compound would reveal the conformation of the morpholine ring (typically a chair form) and the relative orientation of the nitrophenoxy group.
Furthermore, the analysis provides detailed information about how molecules pack in the crystal lattice. Intermolecular interactions such as hydrogen bonds, van der Waals forces, and π–π stacking interactions can be identified. nih.gov In the case of 4-(4-nitrophenyl)morpholine, aromatic π–π stacking interactions are noted to help stabilize the crystal structure, with a perpendicular distance between parallel ring planes of 3.7721 (8) Å. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight (Mᵣ) | 208.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Radiation Source | Mo Kα |
| Data Collection Method | Oxford Diffraction Xcalibur Eos diffractometer |
| Key Intermolecular Interaction | Aromatic π–π stacking |
Investigation of Biological and Pharmacological Activities of 4 2 3 Nitrophenoxy Ethyl Morpholine Derivatives
In Vitro Screening for Antimicrobial Potential
The morpholine (B109124) ring is a versatile scaffold in drug discovery, and its derivatives have been explored for a wide range of pharmacological activities, including antimicrobial effects. e3s-conferences.org The incorporation of a nitrophenoxyethyl moiety can further modulate this activity, leading to compounds with potential therapeutic applications against various pathogens.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of morpholine have demonstrated notable antibacterial properties. For instance, a series of 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives were synthesized and showed good inhibitory action against several Gram-negative bacterial strains. researchgate.netindexcopernicus.com Some exceptions were noted, such as reduced activity against the Gram-positive bacterium Bacillus subtilis. researchgate.netindexcopernicus.com The antibacterial efficacy of these compounds is often attributed to their structural similarity to 4-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. indexcopernicus.com
In another study, novel 4-(4-aminophenyl)morpholin-3-one (B139978) derivatives were synthesized and screened for their in vitro antibacterial activities, with some compounds exhibiting good inhibition. ijprs.com Furthermore, a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), which shares a nitrophenyl feature, demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The following table summarizes the antibacterial activity of selected morpholine derivatives against various bacterial strains.
| Compound/Derivative Class | Bacterial Strain(s) | Activity |
| 4-(2-(N-aralkyl)arylsulfamoyl)ethyl) morpholine | Gram-negative strains | Good inhibitory action researchgate.netindexcopernicus.com |
| 4-(2-(N-aralkyl)arylsulfamoyl)ethyl) morpholine | Bacillus subtilis | Minimum inhibition researchgate.netindexcopernicus.com |
| 4-(4-aminophenyl)morpholin-3-one derivatives | Various bacteria | Good inhibition ijprs.com |
| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | P. aeruginosa, B. subtilis, V. cholerae, S. aureus, E. coli | Excellent activity for specific derivatives tandfonline.com |
Antifungal Efficacy Against Pathogenic Fungi
The morpholine scaffold is a component of several clinically used antifungal agents. e3s-conferences.org Research has shown that various derivatives of morpholine exhibit significant antifungal properties. For example, a series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines were synthesized and evaluated for their in vitro antifungal activity. tandfonline.com Several of these compounds demonstrated excellent efficacy against pathogenic fungi such as Aspergillus flavus, Rhizopus, Mucor, and Microsporum gypseum. tandfonline.com
Another study focused on silicon-incorporated morpholine analogues, with twelve of the fifteen synthesized compounds showing potent antifungal activity against a range of human fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov The phenylpropyl-morpholine derivative, Ro 14-4767/002, also exhibited high efficacy against dermatophytes and Cryptococcus neoformans, with moderate activity against Candida species. nih.gov
The table below details the antifungal efficacy of various morpholine derivatives.
| Compound/Derivative Class | Fungal Strain(s) | Activity |
| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | A. flavus, Rhizopus, Mucor, M. gypseum | Excellent activity for specific derivatives tandfonline.com |
| Silicon-incorporated morpholine analogues | C. albicans, C. glabrata, C. tropicalis, C. neoformans, A. niger | Potent activity for several analogues nih.gov |
| Ro 14-4767/002 (phenylpropyl-morpholine) | Dermatophytes, Cryptococcus neoformans | High effect nih.gov |
| Ro 14-4767/002 (phenylpropyl-morpholine) | Candida spp. | Moderate activity nih.gov |
| Ro 14-4767/002 (phenylpropyl-morpholine) | Aspergillus spp. | Weak activity nih.gov |
Antiparasitic Activity Profiling
Morpholine derivatives have also been investigated for their potential as antiparasitic agents. A study on 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives revealed their in vitro activity against several parasitic strains. nih.gov Seven of the seventeen synthesized compounds showed moderate to very good activity against the blood stage of Trypanosoma brucei rhodesiense, with two compounds exhibiting the highest potency. nih.gov
Furthermore, some compounds in this series displayed moderate activity against Trypanosoma cruzi and Leishmania donovani. nih.gov One derivative showed good activity against Plasmodium falciparum. nih.gov This suggests that the morpholine scaffold can be a valuable template for the development of new antiparasitic drugs.
The antiparasitic activities of these morpholine derivatives are summarized in the table below.
| Parasite | Compound Series/Derivative | Activity Level |
| Trypanosoma brucei rhodesiense | 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives | Moderate to very good nih.gov |
| Trypanosoma cruzi | 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives | Moderate nih.gov |
| Leishmania donovani | 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives | Moderate nih.gov |
| Plasmodium falciparum | 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivative (one compound) | Good nih.gov |
Enzymatic and Receptor-Based Biological Assays
Beyond their antimicrobial properties, derivatives of 4-[2-(3-Nitrophenoxy)ethyl]morpholine have been evaluated for their effects on various enzymes and biological pathways, indicating a broader pharmacological potential.
Enzyme Inhibition Studies (e.g., Monoamine Oxidase-B, Kinases)
Morpholine-based compounds have been identified as potent inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.govnih.govresearchgate.net A study on morpholine-based chalcones found that most of the synthesized compounds potently inhibited MAO-B. nih.govnih.govresearchgate.net One compound, in particular, was a highly potent and selective reversible inhibitor of MAO-B. nih.govnih.govresearchgate.net The inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease, as it prevents the breakdown of dopamine. mdpi.com
In the context of kinases, which are crucial in cellular signaling, their inhibition is a major strategy in cancer therapy. nih.gov While specific studies on this compound derivatives as kinase inhibitors are not extensively detailed in the provided context, the general class of heterocyclic compounds is a rich source of kinase inhibitors. nih.gov
The following table presents data on the MAO-B inhibitory activity of morpholine-based chalcones.
| Compound | MAO-B IC50 (µM) | Inhibition Type |
| MO1 | 0.030 nih.govnih.govresearchgate.net | Reversible, mixed-type nih.govresearchgate.net |
| MO7 | 0.25 nih.govnih.govresearchgate.net | Not specified |
| MO8 | 0.32 nih.gov | Not specified |
| MO4 | 0.33 nih.gov | Not specified |
Modulation of Diabetic Biomarkers and Related Pathways
Morpholine derivatives have emerged as promising candidates for the management of diabetes mellitus. nih.govlsmu.lt They have been investigated as inhibitors of α-glucosidase, an enzyme that plays a role in the digestion of carbohydrates. nih.gov Inhibition of this enzyme can help in controlling blood glucose levels in type 2 diabetes. mdpi.com
One study reported on novel benzimidazole (B57391) derivatives containing a morpholine structure that acted as α-glucosidase inhibitors. The most effective of these compounds inhibited the enzyme by 63% and 99%. nih.gov Another series of N-Methylmorpholine-substituted benzimidazolium salts also showed significant α-glucosidase inhibitory potential, with several compounds exhibiting better inhibition than the standard drug, acarbose. mdpi.com
The table below showcases the α-glucosidase inhibitory activity of selected morpholine derivatives.
| Compound Series | α-Glucosidase Inhibition |
| Benzimidazole derivatives with morpholine | Up to 99% inhibition nih.gov |
| N-Methylmorpholine-substituted benzimidazolium salts (e.g., 5d, 5f, 5g, 5h, 5k) | IC50 values ranging from 15 to 26 µM (better than acarbose) mdpi.com |
Exploration of Molecular Mechanisms of Action
The elucidation of the molecular mechanisms of action for any bioactive compound is a critical step in drug discovery and development. For this compound and its derivatives, a multi-faceted approach involving computational and experimental techniques would be required.
Ligand-Target Interaction Analysis and Binding Mechanisms
To understand how this compound exerts its effects at a molecular level, the initial step is to identify its biological target(s). This is often achieved through a combination of computational and experimental methods.
Computational Approaches:
Molecular Docking: This technique would be employed to predict the binding orientation and affinity of this compound to the active site of various known protein targets. The morpholine ring, with its potential for hydrogen bonding, and the nitrophenoxy group, capable of pi-pi stacking and electrostatic interactions, would be key features in these simulations. A virtual screening against a library of protein structures could suggest potential targets.
Pharmacophore Modeling: Based on the structure of this compound, a pharmacophore model can be generated to identify the essential chemical features required for biological activity. This model can then be used to search databases for proteins that have binding sites complementary to this pharmacophore.
Experimental Validation:
Enzyme Inhibition Assays: If computational studies suggest an enzyme as a potential target, in vitro enzyme inhibition assays would be performed to confirm this interaction and determine the inhibitory potency (e.g., IC50 value).
Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to directly measure the binding affinity and thermodynamics of the interaction between the compound and its purified target protein.
A hypothetical data table from such an investigation might look like this:
| Target Protein | Docking Score (kcal/mol) | Predicted Interactions | Experimental IC50 (µM) |
| Kinase X | -8.5 | H-bond with morpholine oxygen, pi-pi stacking with nitrophenyl ring | 15.2 |
| Protease Y | -7.2 | Hydrophobic interactions with the ethyl linker | > 100 |
| GPCR Z | -9.1 | Electrostatic interaction with the nitro group, H-bond with morpholine nitrogen | 5.8 |
Cellular Perturbation Studies and Pathway Analysis
Once a potential target is identified, the next step is to understand the downstream cellular consequences of the ligand-target interaction.
Cell-Based Assays:
Phenotypic Screening: The effect of this compound on cellular processes such as cell viability, proliferation, apoptosis, and migration would be assessed in relevant cell lines.
Reporter Gene Assays: If the target is part of a known signaling pathway, reporter gene assays can be used to measure the activation or inhibition of that pathway.
Western Blotting and qPCR: These techniques would be used to measure changes in the expression and activity of proteins and genes within the targeted pathway upon treatment with the compound.
Pathway Analysis:
Transcriptomics (RNA-Seq) and Proteomics: High-throughput techniques can provide a global view of the changes in gene and protein expression following treatment with the compound.
Bioinformatics Analysis: The resulting large datasets would be analyzed using bioinformatics tools to identify enriched biological pathways and gene ontologies, providing a comprehensive understanding of the compound's cellular impact.
A summary of findings from cellular studies could be presented as follows:
| Cell Line | Assay | Endpoint Measured | Result with this compound |
| Cancer A | MTT Assay | Cell Viability | Dose-dependent decrease |
| Cancer A | Annexin V Staining | Apoptosis | Increase in apoptotic cells |
| Normal B | MTT Assay | Cell Viability | No significant effect |
| Cancer A | Western Blot | Phospho-Protein X levels | Decrease |
Structure-Activity Relationship (SAR) Derivation for Bioactivity
To optimize the potency and selectivity of this compound, a systematic structure-activity relationship (SAR) study would be conducted. This involves synthesizing and testing a series of analogues with modifications at different positions of the molecule.
Key Structural Modifications for SAR Studies:
Morpholine Ring: Modifications could include substitution on the ring or its replacement with other heterocyclic systems (e.g., piperidine, thiomorpholine) to probe the importance of the oxygen and nitrogen atoms for activity.
Ethyl Linker: The length and flexibility of the ethyl linker could be varied to determine the optimal distance and orientation between the morpholine and nitrophenoxy moieties.
Nitrophenoxy Ring:
Position of the Nitro Group: The nitro group could be moved to the ortho- or para- positions of the phenyl ring to assess the impact of its location on activity.
Substitution on the Phenyl Ring: Other substituents (e.g., halogens, alkyl, alkoxy groups) could be introduced to explore the effects of electronics and sterics on binding.
Replacement of the Nitro Group: The nitro group could be replaced with other electron-withdrawing or electron-donating groups to understand its role in the ligand-target interaction.
The results of an SAR study are typically summarized in a table that correlates structural changes with biological activity.
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Linker) | R3 (Heterocycle) | Bioactivity (IC50, µM) |
| Lead | 3-NO2 | -CH2CH2- | Morpholine | 10.5 |
| Analogue 1 | 4-NO2 | -CH2CH2- | Morpholine | 25.8 |
| Analogue 2 | 3-CN | -CH2CH2- | Morpholine | 15.2 |
| Analogue 3 | 3-NO2 | -CH2CH2CH2- | Morpholine | 45.1 |
| Analogue 4 | 3-NO2 | -CH2CH2- | Piperidine | 32.7 |
Through such a systematic investigation, a comprehensive understanding of the molecular mechanisms of action for this compound could be achieved, paving the way for its potential development as a therapeutic agent. It is important to reiterate that the specific data for this compound is not currently prevalent in the scientific literature, and the discussion above represents a standard, yet currently theoretical, framework for its investigation.
Design and Synthesis of Novel Analogues and Derivatives of 4 2 3 Nitrophenoxy Ethyl Morpholine for Structure Activity Exploration
Strategic Modifications of the Morpholine (B109124) Heterocycle and Side Chain
The morpholine ring and the ethyl linker in 4-[2-(3-Nitrophenoxy)ethyl]morpholine are critical components that can be systematically altered to investigate their influence on the compound's interaction with biological targets.
Substitution Patterns on the Morpholine Ring.
The morpholine moiety, a common constituent in many bioactive molecules, is prized for its favorable physicochemical properties and its ability to engage in hydrogen bonding. Modifications to the morpholine ring can significantly impact a compound's potency and selectivity. The introduction of substituents on the carbon atoms of the morpholine ring can alter its conformation and steric profile, potentially leading to improved interactions with target proteins.
| Modification | Rationale | Potential Impact on Bioactivity |
| Introduction of methyl or ethyl groups at C-2 or C-6 | To probe steric tolerance at the binding site. | May enhance binding affinity through favorable van der Waals interactions or, conversely, cause steric hindrance. |
| Introduction of hydroxyl or methoxy groups | To introduce hydrogen bond donors or acceptors. | Could lead to new interactions with polar residues in the target's active site, improving potency and selectivity. |
| Gem-disubstitution on the morpholine ring | To lock the conformation of the morpholine ring. | A more rigid conformation can reduce the entropic penalty upon binding, potentially increasing affinity. |
Variations in the Ethyl Linker and Phenoxy Moiety.
The two-carbon ethyl linker connecting the morpholine nitrogen to the phenoxy oxygen provides a degree of conformational flexibility. Altering the length, rigidity, or composition of this linker can have a profound impact on the spatial orientation of the morpholine and aromatic moieties, thereby affecting their ability to bind to a target.
Strategies for modifying the linker include:
Chain Homologation or Shortening: Synthesizing analogues with propyl or methyl linkers can help determine the optimal distance between the morpholine and phenoxy rings for maximal biological activity.
Introduction of Rigidity: Incorporating cyclic structures, such as a cyclopropane ring, or double/triple bonds within the linker can restrict conformational freedom. This can be advantageous if the resulting conformation is bioactive, as it reduces the entropic cost of binding.
Heteroatom Substitution: Replacing one of the methylene groups in the ethyl linker with a heteroatom, such as an oxygen or nitrogen, can introduce new hydrogen bonding capabilities and alter the polarity of the linker region.
The phenoxy moiety itself can be replaced with other aromatic or heteroaromatic systems to explore different electronic and steric effects. For example, replacing the phenyl ring with a pyridine or pyrimidine ring would introduce a basic nitrogen atom, potentially leading to new salt-bridge interactions with the biological target.
| Linker/Phenoxy Modification | Synthetic Approach | Expected Influence on SAR |
| Propyl or Butyl Linker | Reaction of morpholine with 1-bromo-3-(3-nitrophenoxy)propane or 1-bromo-4-(3-nitrophenoxy)butane. | Elongation of the linker may allow the morpholine ring to access different binding pockets. |
| Cyclopropyl Linker | Multi-step synthesis involving the construction of a cyclopropyl-containing side chain. | Increased rigidity can lead to higher affinity and selectivity if the constrained conformation is optimal for binding. |
| Pyridinoxy Moiety | Reaction of 4-(2-chloroethyl)morpholine with a nitropyridinol. | The introduction of a nitrogen atom in the aromatic ring can alter the electronic properties and provide a new site for hydrogen bonding. |
Systematic Exploration of Aromatic Substituents and Isomers
The nature and position of substituents on the aromatic ring are well-established determinants of a compound's biological activity. For this compound, the nitro group is a key feature, and its position, along with the presence of other substituents, is ripe for systematic investigation.
Impact of Nitro Group Position and Additional Substituents on Bioactivity.
The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the phenoxy ring. The position of the nitro group (ortho, meta, or para) can dramatically affect the molecule's electrostatic potential and its ability to participate in specific interactions such as hydrogen bonding or π-π stacking.
In various classes of bioactive compounds, the position of a nitro group has been shown to be critical for activity. For instance, in some series of compounds, the ortho-nitro analogues exhibit higher potency compared to their meta and para counterparts, while in other cases, the para-substituted isomer is the most active. This highlights the importance of synthesizing and evaluating all three positional isomers to fully understand the SAR.
Furthermore, the introduction of additional substituents on the aromatic ring can fine-tune the electronic and steric properties of the molecule. Electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., chloro, trifluoromethyl) can be introduced at various positions to probe the requirements of the biological target.
| Aromatic Substitution | Rationale | Potential Effect on Bioactivity |
| Ortho- or Para-Nitro Isomer | To investigate the optimal position of the electron-withdrawing group. | May lead to enhanced binding affinity due to more favorable electronic or steric interactions with the target. |
| Additional Methyl Group | To explore the impact of a small, lipophilic substituent. | Could increase potency through hydrophobic interactions or by influencing the orientation of the nitro group. |
| Additional Chloro or Fluoro Group | To introduce a halogen bond donor and alter the electronic profile. | May result in new, favorable interactions with the target, leading to increased affinity. |
Synthesis and Evaluation of Positional Isomers
The synthesis of positional isomers of this compound is a straightforward yet crucial step in SAR exploration. The general synthetic route involves the Williamson ether synthesis, where the sodium salt of the corresponding nitrophenol (2-nitrophenol, 3-nitrophenol (B1666305), or 4-nitrophenol) is reacted with 4-(2-chloroethyl)morpholine.
A comparative biological evaluation of these isomers is essential to determine if there is a positional preference for the nitro group. This evaluation should ideally be conducted in a panel of relevant biological assays to obtain a comprehensive understanding of the SAR.
Table of Positional Isomers and their Precursors:
| Isomer | Starting Nitrophenol | Expected Bioactivity Profile |
|---|---|---|
| 4-[2-(2-Nitrophenoxy)ethyl]morpholine | 2-Nitrophenol | Activity may be influenced by potential intramolecular hydrogen bonding between the nitro group and the ether oxygen. |
| This compound | 3-Nitrophenol | The lead compound, serving as the benchmark for comparison. |
High-Throughput Synthesis and Screening of Chemical Libraries.
To efficiently explore the vast chemical space around the this compound scaffold, high-throughput synthesis (HTS) and screening methodologies can be employed. HTS allows for the rapid generation of large, diverse libraries of related compounds, which can then be screened in parallel to identify promising candidates for further development.
Combinatorial chemistry approaches are well-suited for this purpose. For example, a library of analogues can be synthesized by reacting a set of substituted morpholines with a collection of substituted nitrophenols, all in a parallel fashion. This can be achieved using automated liquid handlers and reaction blocks, significantly accelerating the synthesis process.
Once the chemical library is synthesized, high-throughput screening assays can be used to rapidly assess the biological activity of each compound. These assays are typically miniaturized and automated to handle a large number of samples efficiently. The data generated from such screens can provide valuable insights into the SAR of the compound series, helping to guide the design of subsequent generations of more potent and selective analogues. The use of automated synthesis platforms can improve user efficiency by as much as 100-fold, demonstrating the power of this approach in modern drug discovery. nih.gov
Comparative Analysis of SAR for Optimizing Biological Performance
Influence of the Morpholine Moiety
The morpholine ring is not merely a solubilizing group but an active contributor to the molecule's interaction with biological targets. e3s-conferences.orgresearchgate.net Its oxygen atom can act as a hydrogen bond acceptor, anchoring the ligand in the active site of enzymes or receptors. researchgate.net SAR studies on related heterocyclic compounds reveal that modifications to this ring can significantly impact efficacy. For instance, the introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.org Furthermore, creating more rigid structures, such as 3,5-ethylene bridged morpholines, can lead to potent activity, suggesting that conformational constraint is a valuable strategy for optimization. e3s-conferences.org
In a comparative study of cholinesterase inhibitors, replacing the morpholine ring with a piperidine moiety demonstrated a clear impact on selectivity. The piperidinyl analogue (Compound 5c) was a more potent and selective inhibitor of electric eel acetylcholinesterase (eeAChE) than its morpholino counterpart (Compound 5d), highlighting the specific role of the heterocyclic amine in target engagement. researchgate.net
Table 1: Comparative Cholinesterase Inhibition of Morpholine and Piperidine Analogues researchgate.net
| Compound | Heterocyclic Ring | Target Enzyme | IC₅₀ (µM) |
|---|---|---|---|
| 5c | Piperidine | eeAChE | 0.5 ± 0.05 |
| 5d | Morpholine | eeAChE | > 100 |
Data sourced from a study on phenoxyethyl amine derivatives as cholinesterase inhibitors.
Impact of the Ethyl Linker
The two-carbon ethyl linker connecting the morpholine and nitrophenoxy moieties plays a crucial role in determining the spatial orientation of these two key functional groups. The length and flexibility of this chain are critical for optimal interaction with the biological target. Studies on a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group showed that the length of the methylene side chain significantly influenced anti-cholinesterase activity. nih.gov Derivatives with a shorter, two-methylene linker exhibited superior inhibition of acetylcholinesterase (AChE) compared to those with longer three- or four-methylene chains. nih.govnih.gov This suggests that a specific distance between the terminal rings is necessary for effective binding.
Table 2: Effect of Linker Length on AChE Inhibition nih.gov
| Compound Series | Linker Length (Methylene Units) | AChE Inhibition |
|---|---|---|
| 11g–11l | 2 | Better |
| 11a–11f | 3 | Lower |
| 11m–11r | 4 | Lower |
Data derived from a study on morpholine-bearing quinoline derivatives.
Substitutions on the Phenoxy Ring
Modifications to the phenoxy ring, including the position and nature of substituents, are a cornerstone of SAR exploration for this class of compounds. The electronic and steric properties of these substituents can drastically alter binding affinity and biological activity. For example, in a series of 2-morpholino-4-anilinoquinoline derivatives evaluated for anticancer activity against the HepG2 cell line, substitutions on the aniline ring (analogous to the phenoxy ring in the parent structure) produced a range of potencies. nih.gov Compounds with a 4-chloro (3c) or 4-methyl (3d) substituent demonstrated significant cytotoxic activity. nih.gov SAR studies on other morpholine-containing structures have shown that incorporating halogen groups on an aromatic ring can lead to an increase in inhibitory action. e3s-conferences.org
Table 3: Anticancer Activity of Substituted 2-Morpholino-4-Anilinoquinolines against HepG2 Cells nih.gov
| Compound | Aniline Ring Substituent | IC₅₀ (µM) |
|---|---|---|
| 3c | 4-Chloro | 11.42 |
| 3d | 4-Methyl | 8.50 |
| 3e | 4-Methoxy | 12.76 |
Data from a study on quinoline derivatives evaluated for anticancer potential.
The Role of the Nitro Group
The nitro group is a strong electron-withdrawing substituent that significantly influences the electronic properties of the aromatic ring, which can enhance interactions with biological targets. svedbergopen.comnih.gov Its position on the phenoxy ring is a critical determinant of biological activity. mdpi.com Studies on nitro-containing chalcones have shown that the location of the nitro group dictates the compound's pharmacological profile; an ortho-nitro group was correlated with high anti-inflammatory activity, while a para-nitro group was associated with vasorelaxant effects. mdpi.com
The nitro group can also function as a bio-reducible moiety. svedbergopen.com In hypoxic environments, such as those found in solid tumors or certain microbial infections, the nitro group can be reduced to form reactive nitroso and hydroxylamine intermediates, which may contribute to the compound's therapeutic effect through covalent modification of target biomolecules. svedbergopen.com Therefore, the 3-nitro (meta) position in the parent compound is a key site for modification. Exploring analogues with the nitro group at the ortho or para positions, or replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups, is a crucial step in optimizing performance and potentially altering the mechanism of action.
Emerging Research Directions and Future Perspectives for 4 2 3 Nitrophenoxy Ethyl Morpholine
Integration with Advanced Omics Technologies for Systems-Level Insights
The era of "omics" — genomics, proteomics, transcriptomics, and metabolomics — offers an unprecedented opportunity to understand the intricate biological interactions of 4-[2-(3-Nitrophenoxy)ethyl]morpholine. A systems-level approach moves beyond the traditional one-molecule-one-target paradigm to a more holistic view of a compound's effects across the biological landscape.
By employing these high-throughput technologies, researchers can elucidate the compound's mechanism of action, identify novel biomarkers for its efficacy, and predict potential off-target effects. For instance, treating cell lines or animal models with this compound and subsequently performing transcriptomic analysis could reveal alterations in gene expression patterns, pointing towards the molecular pathways it modulates. Similarly, proteomic and metabolomic studies could highlight changes in protein and metabolite levels, offering a comprehensive picture of its cellular impact.
Table 1: Potential Omics-Based Investigations for this compound
| Omics Technology | Potential Application | Expected Insights |
|---|---|---|
| Genomics | Identifying genetic variations that influence response to the compound. | Personalized medicine applications and patient stratification. |
| Transcriptomics | Profiling changes in gene expression following treatment. | Elucidation of primary and secondary mechanisms of action. |
| Proteomics | Analyzing alterations in protein expression and post-translational modifications. | Identification of direct binding partners and downstream signaling effects. |
| Metabolomics | Assessing changes in the cellular metabolic profile. | Understanding the compound's impact on cellular energy and biosynthesis. |
Development of Prodrug Strategies and Targeted Delivery Systems
The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its ability to reach the desired site of action in the body at an optimal concentration. Prodrug strategies and targeted delivery systems are innovative approaches to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates like this compound. nih.gov
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. nih.gov For this compound, a prodrug approach could be designed to improve its solubility, increase its metabolic stability, or facilitate its transport across biological membranes. The morpholine (B109124) moiety, a common feature in many approved drugs, is often utilized to improve pharmacokinetic properties. nih.govnih.gov
Targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, could be engineered to specifically deliver this compound to diseased tissues or cells, thereby maximizing its therapeutic effect while minimizing systemic exposure and potential side effects. The site-selective conjugation of heterocyclic compounds like morpholine to peptides has shown promise in enhancing stability and enabling targeted delivery. acs.org
Table 2: Prospective Prodrug and Delivery Strategies
| Strategy | Modification Approach | Potential Advantage |
|---|---|---|
| Ester Prodrug | Attaching a cleavable ester group to a suitable functional handle. | Improved lipophilicity and passive diffusion across membranes. |
| Phosphate (B84403) Prodrug | Introducing a phosphate group to enhance aqueous solubility. | Suitability for intravenous formulations. |
| Nanoparticle Encapsulation | Encapsulating the compound within liposomes or polymeric nanoparticles. | Controlled release and potential for passive targeting to tumor tissues. |
| Antibody-Drug Conjugate | Linking the compound to a monoclonal antibody targeting a disease-specific antigen. | Highly specific delivery to target cells, reducing off-target toxicity. |
Computational Drug Design and Artificial Intelligence in Lead Optimization
Computational drug design and artificial intelligence (AI) are revolutionizing the process of lead optimization, making it faster, more cost-effective, and more precise. ijpsjournal.commdpi.com These in silico tools can be powerfully applied to refine the structure of this compound to enhance its desired properties.
Using techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, researchers can predict how structural modifications to the compound will affect its binding affinity to a target protein, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. elsevierpure.commdpi.com This allows for the rational design of new analogues with improved potency and a more favorable pharmacokinetic profile.
The application of AI and machine learning algorithms can further accelerate this process by analyzing vast datasets to identify subtle structure-activity relationships that may not be apparent through traditional methods. arxiv.org Generative AI models can even propose novel molecular structures based on a set of desired properties, offering innovative paths for lead optimization. preprints.org
Table 3: Computational and AI-Driven Optimization Approaches
| Methodology | Application to Lead Optimization | Desired Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding mode and affinity of analogues to a target protein. | Enhanced potency and selectivity. |
| QSAR Modeling | Correlating structural features with biological activity. | Guiding the design of more active compounds. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Improved drug-like properties and reduced attrition in later stages. |
| Generative AI | Designing novel molecules with optimized multi-parameter profiles. | Discovery of next-generation lead compounds with superior characteristics. |
Collaborative Research Frameworks in Academic and Industrial Settings
The journey of a promising compound from the laboratory to the clinic is a complex and resource-intensive endeavor that often benefits from collaborative efforts between academia and industry. For a compound like this compound, such partnerships can be instrumental in accelerating its development.
Academic institutions can provide deep expertise in basic biological research, target validation, and the exploration of novel mechanisms of action. Industrial partners, on the other hand, bring to the table their extensive experience in medicinal chemistry, drug formulation, preclinical and clinical development, and regulatory affairs. This synergy creates a powerful engine for innovation, bridging the gap between fundamental scientific discovery and the development of new medicines. researchgate.net
Open innovation models, pre-competitive consortia, and public-private partnerships are increasingly being utilized to share knowledge, resources, and risks, ultimately fostering a more efficient and effective drug development ecosystem. The advancement of this compound could be significantly bolstered by such a collaborative framework, enabling the comprehensive evaluation of its therapeutic potential.
Table 4: Key Contributions in Collaborative Research
| Sector | Primary Role and Contribution | Examples of Collaborative Activities |
|---|---|---|
| Academia | Basic research, target identification and validation, proof-of-concept studies. | Joint research projects, sponsored research agreements, technology licensing. |
| Industry | Lead optimization, preclinical and clinical development, manufacturing, commercialization. | Co-development agreements, strategic alliances, access to compound libraries and screening platforms. |
| Government/Non-Profit | Funding, regulatory guidance, facilitating partnerships. | Grant funding for translational research, public-private partnership programs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
